Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine
Vue d'ensemble
Description
Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine, commonly known as R-PIA, is a potent and selective adenosine A1 receptor agonist. It has been extensively studied for its potential applications in the treatment of various diseases, including cardiovascular diseases, neurological disorders, and cancer.
Mécanisme D'action
R-PIA exerts its pharmacological effects by selectively activating the adenosine A1 receptor. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase and the reduction of cyclic AMP levels. This results in a decrease in intracellular calcium levels and the inhibition of neurotransmitter release. The activation of the adenosine A1 receptor also leads to the opening of potassium channels, which hyperpolarizes the cell membrane and reduces excitability.
Biochemical and Physiological Effects:
The activation of the adenosine A1 receptor by R-PIA has several biochemical and physiological effects. In the cardiovascular system, R-PIA reduces heart rate, contractility, and blood pressure. In the nervous system, R-PIA reduces neuronal excitability, enhances synaptic transmission, and improves cognitive function. In cancer cells, R-PIA inhibits cell proliferation, induces apoptosis, and reduces tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
R-PIA has several advantages for lab experiments. It is a potent and selective adenosine A1 receptor agonist, which allows for the specific activation of the receptor. It also has a long half-life, which allows for sustained activation of the receptor. However, R-PIA has some limitations for lab experiments. It is expensive and difficult to synthesize, which limits its availability. It also has low solubility, which can limit its use in in vitro experiments.
Orientations Futures
There are several future directions for the study of R-PIA. One direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of R-PIA. Another direction is the investigation of the potential therapeutic applications of R-PIA in other diseases, such as diabetes and inflammation. Additionally, the development of more selective adenosine A1 receptor agonists could provide insights into the specific roles of the receptor in different physiological processes.
Applications De Recherche Scientifique
R-PIA has been extensively studied for its potential applications in the treatment of various diseases. In cardiovascular diseases, R-PIA has been shown to reduce myocardial infarction and ischemia-reperfusion injury. In neurological disorders, R-PIA has been shown to have neuroprotective effects and improve cognitive function. In cancer, R-PIA has been shown to inhibit tumor growth and metastasis.
Propriétés
IUPAC Name |
(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13-9(3-5-12-13)10-8(11)4-6-14-10/h3,5,7-8,10H,4,6,11H2,1-2H3/t8-,10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFRKRVKFQLQIU-PSASIEDQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2C(CCO2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=CC=N1)[C@H]2[C@@H](CCO2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.